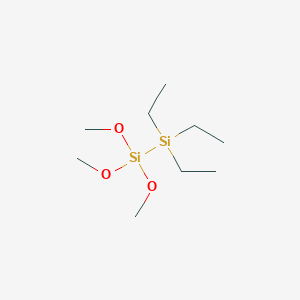
1,1,1-Triethyl-2,2,2-trimethoxydisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triethyl-2,2,2-trimethoxydisilane is an organosilicon compound characterized by the presence of silicon atoms bonded to ethyl and methoxy groups.
Preparation Methods
The synthesis of 1,1,1-Triethyl-2,2,2-trimethoxydisilane typically involves the reaction of silicon-based precursors with ethyl and methoxy groups under controlled conditions. One common method involves the use of a silicon hydride, such as trichlorosilane, which is reacted with ethanol and methanol in the presence of a catalyst to produce the desired compound. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1,1,1-Triethyl-2,2,2-trimethoxydisilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the methoxy groups to other functional groups, such as hydrides.
Substitution: The methoxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .
Scientific Research Applications
1,1,1-Triethyl-2,2,2-trimethoxydisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: This compound can be used in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives due to its ability to form strong bonds with various substrates
Mechanism of Action
The mechanism by which 1,1,1-Triethyl-2,2,2-trimethoxydisilane exerts its effects involves the interaction of its silicon atoms with other molecules. The methoxy groups can undergo hydrolysis to form silanols, which can then react with other compounds to form siloxane bonds. These reactions are facilitated by the presence of catalysts and specific reaction conditions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds it interacts with .
Comparison with Similar Compounds
1,1,1-Triethyl-2,2,2-trimethoxydisilane can be compared with other similar organosilicon compounds, such as:
1,1,1-Trimethoxy-2,2,2-trimethyldisilane: This compound has similar methoxy groups but different alkyl groups, leading to variations in reactivity and applications.
1,1,1-Triethyl-2,2,2-triphenyldisilane: This compound contains phenyl groups instead of methoxy groups, which affects its chemical properties and potential uses. The uniqueness of this compound lies in its specific combination of ethyl and methoxy groups, which confer distinct reactivity and versatility in various applications
Properties
CAS No. |
142602-68-4 |
|---|---|
Molecular Formula |
C9H24O3Si2 |
Molecular Weight |
236.45 g/mol |
IUPAC Name |
triethyl(trimethoxysilyl)silane |
InChI |
InChI=1S/C9H24O3Si2/c1-7-13(8-2,9-3)14(10-4,11-5)12-6/h7-9H2,1-6H3 |
InChI Key |
FUIBTARUSGWBEU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


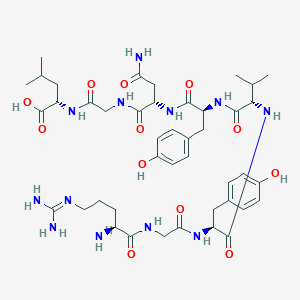
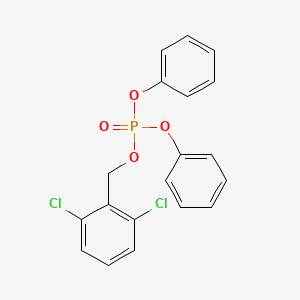
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
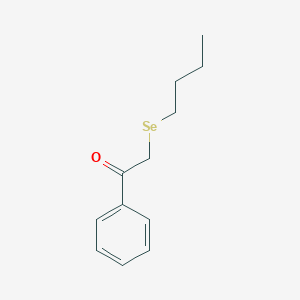
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
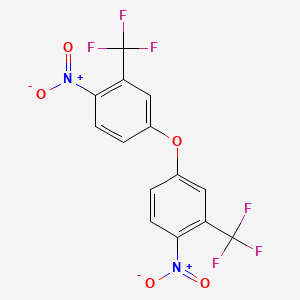

![(2R)-2-{[(3R)-3,7-Dimethyloctyl]oxy}-3-hydroxypropanoic acid](/img/structure/B12551327.png)

![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
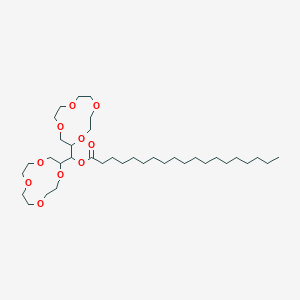
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
